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GGOH Biosynthesis Pathway

The following diagram illustrates the primary metabolic pathway engineered in S. cerevisiae for GGOH

production. It highlights the key genes and the competition for the central precursor, FPP.
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Diagram Title: GGOH Biosynthesis and Competing Pathways in Engineered Yeast
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Troubleshooting FAQ

Here are answers to common experimental challenges in GGOH production.

Problem Possible Cause Suggested Solution

Low GGOH Titer Inefficient FPP-to-GGPP
conversion; low precursor

supply.

Express a BTS1-ERG20 fusion gene to channel
FPP to GGPP [1]. Overexpress a truncated HMG1
(tHMG1) to enhance the mevalonate pathway [2] [3].

High Squalene
Accumulation

Metabolic flux diverted by

ERG9 enzyme.

Coexpress BTS1-ERG20 and BTS1-DPP1 fusion
genes with HMG1 to redirect flux from squalene to
GGOH [1].

Low GGPP
Precursor Pool

Endogenous GGPPS
(BTS1) has low activity.

Introduce a heterologous GGPPS (e.g., from
Sulfolobus acidocaldarius) that can synthesize

GGPP directly from IPP/DMAPP, bypassing FPP
competition [2].

Unbalanced
Metabolic Flux

Uncoordinated
expression of pathway

enzymes.

Use combinatorial design: fine-tune promoters for
genes tHMG1, BTS1-ERG20, and GGPPSsa to

balance expression [2].

Low Overall Yield
in Bioreactor

Suboptimal fermentation

conditions.

Use a carbon restriction strategy and fed-batch

fermentation with gradual feeding of a mixed carbon
source (e.g., glucose and ethanol) [2] [1].

Key Engineering Strategies & Performance Data

The table below summarizes core engineering strategies and their reported effectiveness.
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Strategy Category Specific Action
Key Genes /
Components
Involved

Reported Effect / Titer

Enzyme Fusion &
Channeling

Create fusion proteins
for sequential

enzymes.

BTS1-ERG20 [1],
BTS1-DPP1 [1]

Redirects flux to GGOH;
228.8 mg/L in test tube [1].

Enzyme Fusion &
Channeling

Combine fusion gene

expression with rate-
limiting enzyme.

BTS1-ERG20, BTS1-

DPP1, HMG1 [1]

3.31 g/L in a 10-L fermenter

[1].

Combinatorial
Pathway
Engineering

Fine-tune two pathway
branches with varied

promoters.

tHMG1, BTS1-
ERG20, heterologous

GGPPSsa [2]

Generated a library of strains
with yields from 18.45 mg/L
to 161.82 mg/L in flasks [2].

Combinatorial
Pathway
Engineering

Optimize fermentation

medium and apply
carbon restriction.

Optimized strain from

combinatorial design
[2]

Further increased to 437.52
mg/L in flasks, reaching
1315.44 mg/L in a 5-L

fermenter [2].

Precursor Supply
Enhancement

Overexpress the

catalytic domain of
rate-limiting HMG-R.

tHMG1 or HMG2K6R

mutant [3]

Increases carbon flux

through the mevalonate
pathway [3].

Detailed Experimental Protocol

This section outlines a general workflow for constructing a high-yield GGOH yeast strain, based on the

combinatorial design strategy [2].

Vector Construction and Strain Engineering
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Diagram Title: Strain Construction Workflow

Pathway Modules: Assemble three key genetic modules [2]:
Module 1 (Precursor Boost): A truncated, constitutively active version of HMG-CoA
reductase (tHMG1).
Module 2 (Endogenous Branch): A BTS1-ERG20 fusion gene to enhance the conversion of

FPP to GGPP.
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Module 3 (Heterologous Branch): A heterologous geranylgeranyl diphosphate synthase
(GGPPSsa) that can synthesize GGPP directly from IPP/DMAPP.

Promoter Fine-Tuning: For each of the three genes above, test a set of promoters with different

strengths (e.g., 11 promoters) to create a combinatorial library. This allows for balancing the
expression of each module [2].

Genomic Integration: Use a δ-integration strategy to stably integrate the assembled expression
cassettes into the yeast genome. This approach can lead to varying copy numbers and integration

loci, further increasing the diversity of the strain library [2].

Screening and Fermentation

Primary Screening: Cultivate dozens of transformants in shake flasks for about 72 hours. Measure
GGOH production (e.g., via GC-MS) to identify the highest-producing strain [2].

Process Optimization: Scale up the best-performing strain in a bioreactor.
Use fed-batch fermentation to maintain optimal growth conditions and avoid glucose

repression.
Implement a carbon restriction strategy, gradually feeding a mixed solution of glucose and

ethanol to efficiently drive production [2] [1].

Key Technical Notes

Fusion Proteins are Critical: The use of BTS1-ERG20 and BTS1-DPP1 fusion genes is a well-
established strategy to metabolically channel intermediates and prevent competition from native

pathways, significantly boosting yield [1].
Combinatorial Approach is Powerful: Simply overexpressing genes is often insufficient. Fine-tuning

the expression of multiple pathway branches simultaneously using promoter libraries is an effective
method to overcome flux imbalances [2].

Scale-Up Requires Optimization: High titers in shake flasks must be followed by optimized fed-
batch fermentation processes to achieve high yields at an industrially relevant scale [2] [1].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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